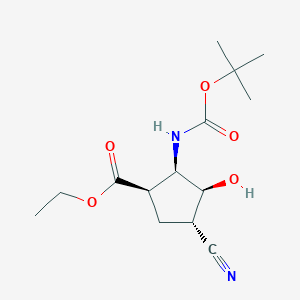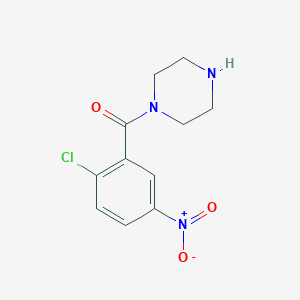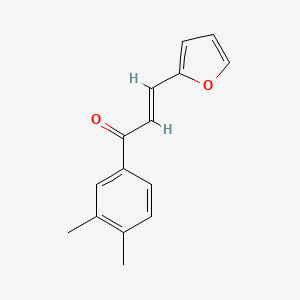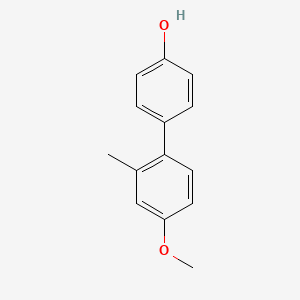
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Descripción general
Descripción
“1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is also known as "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It has a predicted boiling point of 348.7±32.0 °C and a density of 1.161 .
Aplicaciones Científicas De Investigación
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has been widely used in the synthesis of a variety of organic compounds. It is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone oxime, which is used in the synthesis of anti-inflammatory drugs.
Mecanismo De Acción
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is an organic compound that is used as a precursor in the synthesis of a variety of organic compounds. It is a colorless liquid with a strong, sweet odor and is soluble in water. The mechanism of action of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone is not well understood, but it is believed to act as an electrophile in organic synthesis.
Biochemical and Physiological Effects
This compound is an organic compound that is used as a precursor in the synthesis of a variety of organic compounds. It is not known to have any biochemical or physiological effects, as it is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. It is also a colorless liquid with a strong, sweet odor, making it easy to identify. Additionally, it is soluble in water and can be used in a variety of reactions.
The main limitation of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone is its toxicity. It is a toxic compound and should be handled with care. Additionally, it is highly flammable and should be stored away from sources of heat or flame.
Direcciones Futuras
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has a variety of potential future applications. It could be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the synthesis of heterocyclic compounds, such as 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone oxime, which could be used in the synthesis of anti-inflammatory drugs. Furthermore, it could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings. Finally, it could be used in the synthesis of materials for use in the electronics industry.
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDXGTZMUGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



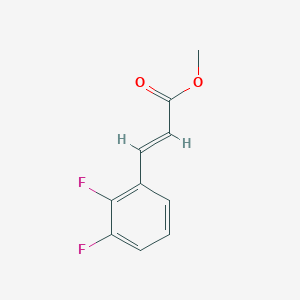
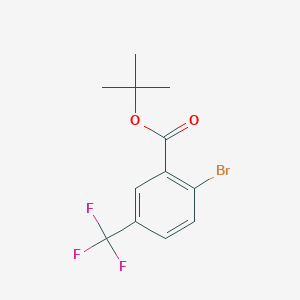
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
